2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol
Description
2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol is a brominated cyclohexene derivative with a primary alcohol functional group.
Properties
IUPAC Name |
2-(2-bromocyclohexen-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO/c9-8-4-2-1-3-7(8)5-6-10/h10H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDDHQQZQUWQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)CCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclohexene with bromine to form 2-bromocyclohexene, which is then reacted with ethylene oxide under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a cyclohexene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 2-(2-bromocyclohex-1-en-1-yl)ethanal.
Reduction: Formation of 2-(cyclohex-1-en-1-yl)ethan-1-ol.
Substitution: Formation of 2-(2-hydroxycyclohex-1-en-1-yl)ethan-1-ol or 2-(2-aminocyclohex-1-en-1-yl)ethan-1-ol.
Scientific Research Applications
2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The specific pathways involved depend on the context of its application, such as its use as a chemical intermediate or a therapeutic agent .
Comparison with Similar Compounds
Bromocyclohexene Derivatives
- 4-(2-Bromocyclohex-2-enyloxy)but-2-yn-1-ol (Compound 4)
- Molecular Formula: C₁₀H₁₃BrO₂ (MW: 245.1).
- IR: O–H (3402 cm⁻¹), C≡C (2239 cm⁻¹).
NMR: δ 6.2 ppm (1H, cyclohexene proton), 4.3 ppm (4H, ether and alcohol protons).
- Comparison : The propargyl alcohol group introduces alkyne reactivity, whereas the target compound’s primary alcohol may favor nucleophilic substitution at the bromine site.
- (E)-N-Benzhydryl-1-(2-bromocyclohex-1-en-1-yl)methanimine (37) Structure: Bromocyclohexene linked to a methanimine group. Synthesis: β-Boration of imines using organoboron reagents . Comparison: The imine functional group enables conjugation, contrasting with the alcohol’s hydrogen-bonding capability.
Bromo-Alcohols
- 2-Bromoethanol (CAS 540-51-2) Structure: Simple brominated primary alcohol. Properties:
- Boiling Point: 149–150°C; Water Solubility: 1–5 g/100 mL .
- Synthesis: Epoxide ring-opening of ethylene oxide with HBr. Comparison: The absence of a cyclohexene ring reduces steric hindrance, making 2-bromoethanol more reactive in SN2 reactions.
Ethan-1-ol Derivatives with Ether/Amino Linkages
- 2-(2-((3,4-Bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol (YTK-A76) Structure: Ethan-1-ol linked via aminoethoxy and benzyloxy-substituted benzyl groups. Synthesis: Reductive amination using sodium triacetoxyborohydride; 39.1% yield . Comparison: The aromatic benzyloxy groups enhance lipophilicity, whereas the target compound’s cyclohexene may confer conformational flexibility.
2-(2-Azidoethoxy)ethan-1-ol and 2-(2-Iodoethoxy)ethan-1-ol
- Synthesis :
- Azido derivative: Substitution of chloroethoxy ethanol with sodium azide (60% yield) .
- Iodo derivative: Halogen exchange using NaI under reflux (89% yield) .
- Comparison : Azide and iodine substituents enable click chemistry and further substitutions, respectively, unlike the bromine in the target compound.
Aromatic Substituted Ethan-1-ol Derivatives
- 2-(2-Iodophenyl)ethan-1-ol
- Structure : Iodo-substituted phenyl ring attached to ethan-1-ol.
- Properties :
- Molecular Weight: 248.06; Density: Not reported . Comparison: The aromatic ring stabilizes the structure via resonance, while the cyclohexene in the target compound may undergo ring-opening reactions.
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
- Reactivity : Bromocyclohexene derivatives (e.g., Compound 4) exhibit regioselective reactivity at the bromine site, while ethan-1-ol derivatives with ether/azide groups (e.g., ) prioritize functional group transformations .
- Synthetic Efficiency : Propargyl alcohol synthesis (75% yield) outperforms reductive amination routes (39.1% for YTK-A76), highlighting the impact of steric and electronic factors .
- Safety: Bromo-alcohols like 2-bromoethanol require stringent safety protocols (e.g., flammability, toxicity) compared to iodinated analogs .
Biological Activity
2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol, with the molecular formula and a molecular weight of approximately 205.09 g/mol, is a compound that has garnered interest due to its potential biological activities. Its structural features, including a bromine substituent and an alcohol functional group, suggest possible interactions with biological targets that may lead to therapeutic applications.
The mechanism of action for this compound is not fully elucidated; however, compounds with similar structures often act as:
- Receptor Modulators: Potentially binding to specific receptors and altering their activity.
- Enzyme Inhibitors: Disrupting pathological processes by inhibiting enzyme functions.
Antiviral Activity
Research indicates that compounds similar to this compound may exhibit antiviral properties. For instance, studies have shown that certain brominated compounds can inhibit the incorporation of nucleotides into RNA or DNA, suggesting a mechanism by which they might combat viral infections .
Enantioselective Hydrolysis Studies
A notable study involving the enantioselective hydrolysis of related compounds demonstrated that using biocatalysts like Candida parapsilosis could yield products with high enantiomeric excess (ee). For example, the substrate (RS)-1-(2-bromocyclohex-1-en-1-yl)but-3-en-1-yl acetate was hydrolyzed to produce (R)-1-(2-bromocyclohex-1-en-1-yl)but-3-en-1-ol with an ee of over 99% . This suggests that similar reactions could be explored for this compound to enhance its biological activity through chiral synthesis.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Bromoethylcyclohexene | Contains a bromine atom | Different reactivity patterns due to halogen substitution |
| 2-Chlorocyclohexenol | Chlorine instead of bromine | May exhibit different biological activities due to varying halogen effects |
| 2-Fluorocyclohexenol | Fluorine substituent | Alters electronic properties significantly compared to bromine |
This table highlights how variations in substituents can significantly impact the biological activity and reactivity of related compounds.
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds. For instance:
- Antiviral Studies: A study found that certain brominated compounds inhibited viral replication by targeting nucleic acids .
- Biocatalytic Synthesis: The use of Candida parapsilosis in synthesizing enantiomerically enriched products indicates potential for developing pharmaceuticals from this compound .
- Chemical Reactivity: Research on the oxidation and reduction of similar compounds suggests pathways for modifying this compound for enhanced biological effects .
Q & A
Q. How can researchers design a synthetic route for 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol?
A common approach involves:
- Cyclohexene bromination : Introducing bromine at the 2-position via electrophilic addition using reagents like N-bromosuccinimide (NBS) under controlled conditions.
- Ethanol side-chain introduction : Employing Grignard or organometallic reactions to attach the ethan-1-ol moiety. For example, reacting bromocyclohexene with ethylene oxide in the presence of a catalyst .
- Reduction strategies : Using borane-dimethyl sulfide complexes to reduce intermediates while preserving stereochemistry .
- Protection/deprotection : Utilizing tetrahydropyran (THP) groups to protect hydroxyl functionalities during synthesis .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR can confirm the bromocyclohexene ring structure and ethanol side-chain connectivity. For example, downfield shifts in H NMR (δ 4.5–5.5 ppm) indicate vinylic protons adjacent to bromine .
- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns (e.g., bromine’s 1:1 Br/Br signature) .
- X-ray crystallography : For resolving stereochemical ambiguities in the cyclohexene ring .
Q. How can researchers address stability issues during storage?
- Light sensitivity : Store in amber glass vials under inert gas (argon/nitrogen) to prevent photolytic debromination .
- Moisture control : Use desiccants (e.g., molecular sieves) to avoid hydrolysis of the bromine substituent .
- Temperature : Maintain storage at –20°C for long-term stability, as elevated temperatures may induce ring-opening reactions .
Advanced Research Questions
Q. How can computational modeling optimize regioselectivity in bromocyclohexene derivatives?
- DFT calculations : Predict the stability of intermediates to guide bromination at the 2-position. For example, comparing activation energies for bromine addition at different sites .
- Molecular docking : Study interactions with enzymatic targets (e.g., cytochrome P450) to predict metabolic pathways .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response profiling : Perform in vitro assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
- Metabolite analysis : Use LC-MS to detect degradation products that may interfere with activity measurements .
- Receptor binding studies : Compare binding affinities (IC) with structurally similar compounds to isolate substituent-specific effects .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
- Suzuki-Miyaura coupling : The bromine acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Steric hindrance from the cyclohexene ring may reduce yields, requiring optimized ligands (e.g., SPhos) .
- Buchwald-Hartwig amination : Bromine facilitates C–N bond formation, but competing elimination (due to the cyclohexene ring’s strain) necessitates low-temperature conditions .
Q. What methodologies assess the compound’s role in enzyme inhibition studies?
- Kinetic assays : Measure values using fluorogenic substrates in target enzymes (e.g., kinases or hydrolases). For example, monitor fluorescence quenching in real-time .
- Molecular dynamics simulations : Track conformational changes in enzyme active sites upon compound binding to identify allosteric effects .
Q. How can researchers validate synthetic intermediates to minimize side products?
- In-line monitoring : Use FTIR or Raman spectroscopy during synthesis to detect undesired byproducts (e.g., di-brominated species) .
- Chromatographic purification : Optimize HPLC gradients with C18 columns to separate isomers (e.g., cis/trans cyclohexene derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
